2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 1260659-29-7
VCID: VC5116321
InChI: InChI=1S/C7H6F3N3/c1-13-6(7(8,9)10)4-5(12-13)2-3-11/h4H,2H2,1H3
SMILES: CN1C(=CC(=N1)CC#N)C(F)(F)F
Molecular Formula: C7H6F3N3
Molecular Weight: 189.141

2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile

CAS No.: 1260659-29-7

Cat. No.: VC5116321

Molecular Formula: C7H6F3N3

Molecular Weight: 189.141

* For research use only. Not for human or veterinary use.

2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile - 1260659-29-7

Specification

CAS No. 1260659-29-7
Molecular Formula C7H6F3N3
Molecular Weight 189.141
IUPAC Name 2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile
Standard InChI InChI=1S/C7H6F3N3/c1-13-6(7(8,9)10)4-5(12-13)2-3-11/h4H,2H2,1H3
Standard InChI Key UGAGCTBWKKFXKH-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)CC#N)C(F)(F)F

Introduction

Structural Identification and Molecular Properties

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile, reflecting its pyrazole ring substituted with a methyl group at position 1, a trifluoromethyl group at position 5, and an acetonitrile moiety at position 3. Its molecular formula is C₇H₆F₃N₃, with a molecular weight of 189.14 g/mol .

Stereoelectronic Features

The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, polarizing the pyrazole ring and enhancing the electrophilicity of the acetonitrile group. The planar pyrazole core facilitates π-π stacking interactions, while the nitrile (-CN) group contributes to dipole moments, influencing solubility in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile
SMILESCN1C(=CC(=N1)CC#N)C(F)(F)F
InChI KeyUGAGCTBWKKFXKH-UHFFFAOYSA-N
Molecular Weight189.14 g/mol

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution or condensation reactions. A representative pathway involves:

  • Formation of the pyrazole core: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole is prepared by cyclizing hydrazine derivatives with trifluoromethyl-containing diketones.

  • Acetonitrile functionalization: The pyrazole intermediate undergoes alkylation with chloroacetonitrile in the presence of a base (e.g., potassium carbonate) in DMF at 60–80°C .

Reaction Scheme:

1-Methyl-5-(trifluoromethyl)-1H-pyrazole+ClCH2CNDMF, K2CO36080CTarget Compound+HCl\text{1-Methyl-5-(trifluoromethyl)-1H-pyrazole} + \text{ClCH}_2\text{CN} \xrightarrow[\text{DMF, K}_2\text{CO}_3]{60-80^\circ \text{C}} \text{Target Compound} + \text{HCl}

Industrial Production

Industrial methods prioritize cost efficiency and scalability:

  • Continuous flow reactors minimize side reactions and improve yield.

  • Purification: Recrystallization from ethanol/water mixtures or column chromatography isolates the product in >95% purity .

Reactivity and Chemical Transformations

Hydrolysis of the Nitrile Group

The acetonitrile moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis: Yields the corresponding carboxylic acid (R-COOH\text{R-COOH}).

  • Basic hydrolysis: Forms the ammonium salt, which can be acidified to the carboxylic acid.

Nucleophilic Substitution

Applications in Scientific Research

Agrochemical Development

The trifluoromethyl group enhances lipid solubility, enabling penetration into plant cuticles. This compound serves as a precursor to herbicides targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis .

Pharmaceutical Intermediates

  • Antiviral agents: The nitrile group is metabolized to carboxylic acids, which inhibit viral proteases .

  • Kinase inhibitors: Pyrazole derivatives modulate ATP-binding pockets in oncogenic kinases .

Coordination Chemistry

The nitrile nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu) for catalytic applications .

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